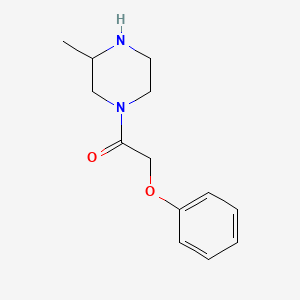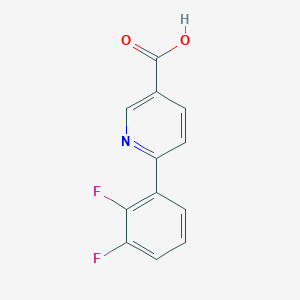
6-(3,5-Dichlorophenyl)picolinic acid, 95%
Vue d'ensemble
Description
6-(3,5-Dichlorophenyl)picolinic acid (6-DCPPA) is an organic compound with a molecular formula of C7H6Cl2NO2. It is a white, crystalline solid that is soluble in water, alcohols, and polar organic solvents. 6-DCPPA is a widely used reagent in organic synthesis and analytical chemistry, and is also used in a variety of scientific research applications, such as biochemical and physiological studies.
Applications De Recherche Scientifique
6-(3,5-Dichlorophenyl)picolinic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds, as an analytical reagent for the determination of trace metals, and as a fluorescent probe for the detection of enzymes. In addition, 6-(3,5-Dichlorophenyl)picolinic acid, 95% has been used as a tool to study the structure and function of proteins, as well as to study the mechanism of action of drugs.
Mécanisme D'action
6-(3,5-Dichlorophenyl)picolinic acid, 95% is known to interact with proteins and enzymes, and this interaction is believed to be mediated by hydrogen bonding, electrostatic interactions, and hydrophobic interactions. These interactions can lead to changes in the structure and function of proteins, which can then lead to changes in the biochemical and physiological processes of a cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3,5-Dichlorophenyl)picolinic acid, 95% are largely unknown, as the compound has not been extensively studied. However, some studies have suggested that 6-(3,5-Dichlorophenyl)picolinic acid, 95% may be involved in the regulation of gene expression and cell signaling, as well as the regulation of cell proliferation and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
6-(3,5-Dichlorophenyl)picolinic acid, 95% is a useful reagent for laboratory experiments, as it is relatively inexpensive and can be easily synthesized. However, it is important to note that the compound is toxic and should be handled with caution. In addition, 6-(3,5-Dichlorophenyl)picolinic acid, 95% is not very soluble in water, which can limit its use in certain experiments.
Orientations Futures
The potential applications of 6-(3,5-Dichlorophenyl)picolinic acid, 95% are vast and far-reaching. In the future, it is likely that 6-(3,5-Dichlorophenyl)picolinic acid, 95% will be used in a variety of scientific research applications, such as drug design and development, protein engineering, and cell signaling studies. Additionally, 6-(3,5-Dichlorophenyl)picolinic acid, 95% may be used to study the structure and function of proteins and enzymes, as well as to study the biochemical and physiological effects of drugs. Finally, 6-(3,5-Dichlorophenyl)picolinic acid, 95% may be used to develop new methods for the synthesis of organic compounds.
Propriétés
IUPAC Name |
6-(3,5-dichlorophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-8-4-7(5-9(14)6-8)10-2-1-3-11(15-10)12(16)17/h1-6H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUNWOQIZHCYOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-Dichlorophenyl)picolinic acid | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6334790.png)

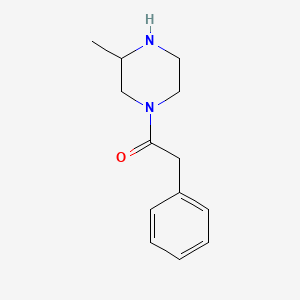


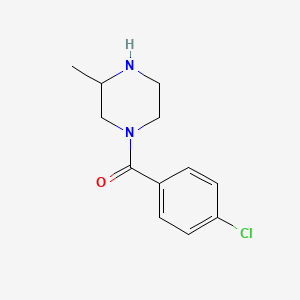
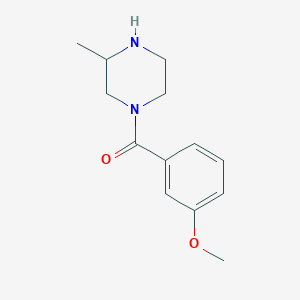
![2-(Acetoxymethyl)-3-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)phenylboronic acid pinacol ester](/img/structure/B6334840.png)

